Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate
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Overview
Description
Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-hexanedione with methylamine in the presence of an acid catalyst can yield the desired compound. Another method involves the use of N-alkylpyrroles, which can be cyclized using hydrazine hydrate to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylate derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups into the pyrrole ring.
Scientific Research Applications
Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism by which Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
Uniqueness
Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties
Biological Activity
Methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrrole ring structure, which contributes to its reactivity and biological interactions. The compound features a methyl group at the 5-position and a carboxylate moiety that enhances its solubility and potential for interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate enzymatic activity and affect signaling pathways within cells. Specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, disrupting metabolic pathways critical for cellular function.
- Receptor Binding : It can bind to specific receptors, influencing physiological responses such as inflammation or cell proliferation.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. A study assessed its efficacy against bacterial strains and fungal species:
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Escherichia coli | 21.2 | 3.9 |
Staphylococcus aureus | 19.5 | 4.5 |
Candida albicans | 18.0 | 5.0 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
HCT-116 | 4.35 |
MCF-7 | 5.54 |
HepG-2 | >10 |
The compound showed promising cytotoxic effects on colorectal (HCT-116) and breast (MCF-7) cancer cell lines while exhibiting less activity against liver cancer cells (HepG-2), suggesting selective anticancer properties.
Case Studies
A notable case study involved the synthesis and biological evaluation of this compound derivatives. Researchers synthesized several analogs and assessed their biological activities:
- Synthesis : Various synthetic pathways were explored to modify the core structure of the compound.
- Biological Evaluation : The derivatives were tested for antimicrobial and anticancer activities, revealing that structural modifications could enhance efficacy.
Properties
IUPAC Name |
methyl 5-methyl-2,3-dihydropyrrole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6-4-3-5-8(6)7(9)10-2/h4H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWSYJCXOHPZIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.